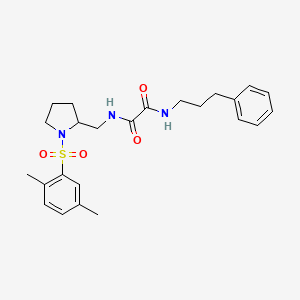

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-18-12-13-19(2)22(16-18)32(30,31)27-15-7-11-21(27)17-26-24(29)23(28)25-14-6-10-20-8-4-3-5-9-20/h3-5,8-9,12-13,16,21H,6-7,10-11,14-15,17H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQUNIQUGXBMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine derivative, followed by sulfonylation with 2,5-dimethylbenzenesulfonyl chloride. The final step involves the formation of the oxalamide linkage with 3-phenylpropylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

Substitution: Nucleophilic substitution reactions can replace sulfonyl or amide groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides and sulfonyl derivatives, such as:

- N1-((1-((2,4-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

- N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylbutyl)oxalamide

Uniqueness

The uniqueness of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide lies in its specific structural features, such as the 2,5-dimethylphenylsulfonyl group and the pyrrolidine ring. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide group and a pyrrolidine ring, suggest diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.

Molecular Structure

The molecular formula of this compound is with a molecular weight of approximately 411.52 g/mol. The compound's structure includes:

- Sulfonamide Group : Enhances binding interactions with biological targets.

- Pyrrolidine Ring : Contributes to binding affinity and specificity.

- Oxalamide Moiety : Aids in stability and solubility in biological environments.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.52 g/mol |

| Functional Groups | Sulfonamide, Pyrrolidine, Oxalamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies indicate that the sulfonamide enhances the compound's ability to bind to proteins and enzymes, potentially leading to inhibition or modulation of their activities.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro.

- Antiviral Properties : Some derivatives have demonstrated effectiveness against viral infections by interfering with viral replication mechanisms.

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, contributing to its therapeutic potential.

Table 2: Biological Assays

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antiviral | Reduced viral replication | |

| Enzyme Inhibition | Significant inhibition of enzyme activity |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of related oxalamides found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that modifications in the molecular structure can significantly enhance anticancer efficacy.

Case Study 2: Enzyme Inhibition

Another study focusing on enzyme inhibition reported that sulfonamide-containing compounds could effectively inhibit serine proteases, which are crucial in various physiological processes. The mechanism involves competitive binding to the active site of the enzyme.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Intermediate : The initial step involves synthesizing the pyrrolidine derivative through nucleophilic substitution reactions.

- Coupling with Sulfonamide : The pyrrolidine is then coupled with a sulfonamide precursor using standard coupling reagents.

- Oxalamide Formation : Finally, the oxalamide moiety is introduced through acylation reactions.

Table 3: Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyrrolidine Synthesis | Nucleophilic Substitution | Alkyl halides |

| Coupling | Coupling Reaction | Sulfonamide precursors |

| Acylation | Acylation Reaction | Oxalyl chloride |

Q & A

Basic Question

- NMR Spectroscopy : 1H and 13C NMR resolve substituent environments (e.g., sulfonyl and pyrrolidine protons at δ 2.8-3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) and fragments (e.g., cleavage at the oxalamide bond) .

- X-ray Crystallography : Used sparingly due to crystallinity challenges but provides definitive stereochemical data for key intermediates .

Methodological Insight : 2D NMR (COSY, HSQC) is essential to resolve overlapping signals in the pyrrolidine and sulfonyl regions .

How can reaction conditions be optimized to improve synthesis yield?

Advanced Question

- Solvent Selection : Dichloromethane or acetonitrile enhances solubility of sulfonyl intermediates, while Et3N neutralizes HCl byproducts .

- Catalysts : DMAP accelerates amide bond formation (e.g., during oxalamide coupling) .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sulfonation .

Data Contradiction Note : Yields vary between 50-85% depending on substituent steric hindrance. Systematic screening (DoE) is recommended .

What structural features influence its biological activity, and how are structure-activity relationships (SAR) studied?

Advanced Question

- Critical Groups :

- SAR Strategies :

Methodological Insight : Molecular docking (AutoDock Vina) predicts binding modes, guiding rational design .

How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Advanced Question

- Dynamic Effects : Conformational flexibility in the pyrrolidine ring causes signal splitting. Use variable-temperature NMR to probe exchange processes .

- Computational Validation : Compare experimental 13C shifts with DFT-calculated values (e.g., using Gaussian) .

Example : Discrepancies in methylene proton shifts (δ 3.1 vs. 3.3 ppm) may arise from solvent polarity; verify with DMSO-d6 vs. CDCl3 .

What is the compound’s role in enzyme inhibition studies, and how is potency quantified?

Advanced Question

- Target Enzymes : Potential inhibition of soluble epoxide hydrolase (sEH) or proteases via oxalamide-mediated H-bonding .

- Assays :

Data Note : IC50 values for analogs range from 0.5–10 µM, influenced by sulfonyl group electronics .

How are computational modeling approaches applied to study its mechanism?

Advanced Question

- Docking : Predict binding to enzyme active sites (e.g., sEH’s catalytic triad) using crystal structures (PDB: 4D04) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .

- ADMET Prediction : SwissADME estimates bioavailability and blood-brain barrier penetration .

Methodological Insight : Hybrid QM/MM calculations elucidate reaction mechanisms (e.g., sulfonate hydrolysis) .

What strategies are used to design SAR studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.